molecular formula C16H21F3N2O B12252317 N-[(4-methylphenyl)methyl]-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide

N-[(4-methylphenyl)methyl]-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide

Cat. No.: B12252317
M. Wt: 314.35 g/mol
InChI Key: PPTDBBWUWABOON-UHFFFAOYSA-N
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Description

    Reagents: Trifluoromethyl iodide, a suitable catalyst (e.g., copper)

    Conditions: The reaction is performed under inert atmosphere (e.g., nitrogen) at elevated temperatures.

  • Step 3: Formation of Acetamide

      Reagents: 4-methylbenzylamine, acetic anhydride

      Conditions: The reaction is conducted in the presence of a base (e.g., pyridine) at room temperature.

  • Industrial Production Methods

    Industrial production of N-[(4-methylphenyl)methyl]-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

    Properties

    Molecular Formula

    C16H21F3N2O

    Molecular Weight

    314.35 g/mol

    IUPAC Name

    N-[(4-methylphenyl)methyl]-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide

    InChI

    InChI=1S/C16H21F3N2O/c1-12-2-4-13(5-3-12)10-20-15(22)11-21-8-6-14(7-9-21)16(17,18)19/h2-5,14H,6-11H2,1H3,(H,20,22)

    InChI Key

    PPTDBBWUWABOON-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)CNC(=O)CN2CCC(CC2)C(F)(F)F

    Origin of Product

    United States

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-[(4-methylphenyl)methyl]-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the trifluoromethyl group. The final step involves the acetamide formation through a reaction with 4-methylbenzylamine.

    • Step 1: Synthesis of Piperidine Ring

        Reagents: Piperidine, trifluoromethyl iodide

        Conditions: The reaction is carried out under anhydrous conditions with a base such as potassium carbonate.

    Chemical Reactions Analysis

    Types of Reactions

    N-[(4-methylphenyl)methyl]-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide undergoes various chemical reactions, including:

      Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

      Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

      Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under suitable conditions.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

      Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

      Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Major Products Formed

      Oxidation: Ketones, carboxylic acids

      Reduction: Amines, alcohols

      Substitution: Various substituted derivatives depending on the nucleophile used

    Scientific Research Applications

    N-[(4-methylphenyl)methyl]-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide has a wide range of applications in scientific research:

      Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

      Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

      Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.

      Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

    Mechanism of Action

    The mechanism of action of N-[(4-methylphenyl)methyl]-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The exact pathways and molecular targets vary depending on the specific application and context of use.

    Comparison with Similar Compounds

    N-[(4-methylphenyl)methyl]-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide can be compared with other similar compounds to highlight its uniqueness:

    These comparisons help in understanding the unique features and potential advantages of this compound in various applications.

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